ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the pyrrolidine family. This compound is commonly used in scientific research for its ability to act as a chiral building block in the synthesis of various compounds.
Scientific Research Applications
Ethyl (ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is widely used in scientific research as a chiral building block for the synthesis of various compounds. It is also used as a starting material for the synthesis of various natural products, pharmaceuticals, and agrochemicals. Additionally, this compound has been used in the development of new chiral ligands for asymmetric catalysis.
Mechanism of Action
The mechanism of action of ethyl (ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is not fully understood. However, it is believed that this compound acts as a chiral auxiliary in various chemical reactions, allowing for the production of enantiomerically pure compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ethyl (this compound)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. However, it is known that this compound is not toxic and does not have any significant side effects.
Advantages and Limitations for Lab Experiments
The main advantage of using ethyl (ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)-2-(hydroxymethyl)pyrrolidine-1-carboxylate in lab experiments is its ability to act as a chiral building block, allowing for the production of enantiomerically pure compounds. However, the main limitation of using this compound is its relatively high cost compared to other chiral building blocks.
Future Directions
There are several future directions for research involving ethyl (ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. One area of research could focus on the development of new chiral ligands for asymmetric catalysis. Additionally, the synthesis of new natural products and pharmaceuticals using this compound as a starting material could be explored. Finally, the use of ethyl (this compound)-2-(hydroxymethyl)pyrrolidine-1-carboxylate in the development of new agrochemicals could also be investigated.
In conclusion, ethyl (this compound)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a valuable compound in scientific research due to its ability to act as a chiral building block. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the use of this compound in various fields could lead to the development of new and valuable compounds.
properties
IUPAC Name |
ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-4-7(9)6-10/h7,10H,2-6H2,1H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWDYDCOZHYNJG-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC[C@H]1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471632 | |
Record name | ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53310-79-5 | |
Record name | ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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